molecular formula C11H9ClO2S B12527112 (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate

(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate

Katalognummer: B12527112
Molekulargewicht: 240.71 g/mol
InChI-Schlüssel: FVXMGVYRFDVDKZ-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a chlorophenyl group, an oxobut-3-enethioate moiety, and a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate can be achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated ketone. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the α,β-unsaturated ketone to the corresponding saturated ketone.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated ketones.

    Substitution: Various substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate is unique due to the presence of the methylthio group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C11H9ClO2S

Molekulargewicht

240.71 g/mol

IUPAC-Name

S-methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C11H9ClO2S/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+

InChI-Schlüssel

FVXMGVYRFDVDKZ-AATRIKPKSA-N

Isomerische SMILES

CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl

Kanonische SMILES

CSC(=O)C(=O)C=CC1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.